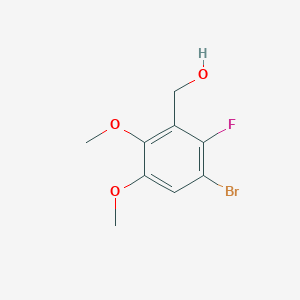
(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)methanol: is an organic compound with the molecular formula C9H10BrFO3 and a molecular weight of 265.08 g/mol . This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenyl ring, along with a methanol group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of bromine and fluorine reagents under controlled temperatures and pressures to ensure selective substitution at the desired positions on the phenyl ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced chemical reactors and purification techniques to achieve high yields and purity. The use of automated systems and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions: (3-Bromo-2-fluoro-5,6-dimethoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine and fluorine substituents can be reduced under specific conditions to yield dehalogenated products.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Dehalogenated phenylmethanol derivatives.
Substitution: Phenylmethanol derivatives with different substituents replacing bromine or fluorine.
Scientific Research Applications
Chemistry: (3-Bromo-2-fluoro-5,6-dimethoxyphenyl)methanol is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development .
Biology: In biological research, this compound is utilized to study the effects of halogenated phenylmethanol derivatives on various biological systems, including enzyme interactions and cellular processes .
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of new pharmaceuticals with potential therapeutic applications .
Industry: In the industrial sector, this compound is employed in the synthesis of specialty chemicals and materials, contributing to advancements in various fields .
Mechanism of Action
The mechanism of action of (3-Bromo-2-fluoro-5,6-dimethoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity, leading to modulation of biological pathways. The methoxy groups contribute to the compound’s solubility and stability, facilitating its use in various applications .
Comparison with Similar Compounds
- (3-Bromo-6-chloro-2-fluorophenyl)methanol
- (3-Bromo-2,6-dimethoxyphenyl)methanol
- (3-Bromo-2-fluoro-5,6-dimethoxyphenyl)(furan-2-yl)methanol
Uniqueness: (3-Bromo-2-fluoro-5,6-dimethoxyphenyl)methanol stands out due to the specific combination of bromine, fluorine, and methoxy groups, which confer unique chemical and biological properties. This combination allows for selective reactions and interactions that are not observed in similar compounds, making it a valuable tool in research and development .
Properties
Molecular Formula |
C9H10BrFO3 |
|---|---|
Molecular Weight |
265.08 g/mol |
IUPAC Name |
(3-bromo-2-fluoro-5,6-dimethoxyphenyl)methanol |
InChI |
InChI=1S/C9H10BrFO3/c1-13-7-3-6(10)8(11)5(4-12)9(7)14-2/h3,12H,4H2,1-2H3 |
InChI Key |
NECUSWOAXHNZGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1OC)CO)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















